molecular formula C6H7BrO3 B6217477 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2742652-25-9

4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6217477
CAS No.: 2742652-25-9
M. Wt: 207.02 g/mol
InChI Key: QLTWRCJYAFBUIW-UHFFFAOYSA-N
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Description

4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic lactam that has recently gained attention in the scientific community due to its unique chemical and biological properties. This compound is part of the 2-oxabicyclo[2.1.1]hexane family, which are known for their rigid, three-dimensional structures that can serve as bioisosteres for ortho-substituted phenyl rings .

Preparation Methods

The synthesis of 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the palladium-catalyzed [3 + 2] cycloaddition of vinyl-carbonyl-bicyclo[1.1.0]butanes with carbonyl compounds, such as formaldehyde, activated ketones, and aliphatic and aromatic aldehydes . This approach provides a quick and efficient route to a variety of 2-oxabicyclo[2.1.1]hexanes. Industrial production methods often involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.

    Cycloaddition Reactions: As mentioned, cycloaddition reactions are crucial for the synthesis and modification of this compound.

Common reagents used in these reactions include palladium catalysts, molecular iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a bioisostere for ortho-substituted phenyl rings, improving water solubility and reducing lipophilicity in bioactive compounds.

    Biology and Medicine: The compound’s unique structure makes it a valuable tool in drug discovery and development, particularly for designing molecules with improved physicochemical properties.

    Industry: It is used in the development of agrochemicals, where its incorporation can enhance the bioactivity and stability of the products.

Mechanism of Action

The mechanism of action of 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its rigid, three-dimensional structure. This interaction can mimic the behavior of ortho-substituted phenyl rings, allowing it to retain or enhance the bioactivity of the compounds it is incorporated into . The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug design or agrochemical development.

Comparison with Similar Compounds

4-Bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its rigid, three-dimensional structure, which distinguishes it from other bioisosteres like cyclopropane, cyclopentane, and cyclohexane . Similar compounds include:

    Cyclopropane: Used as a bioisostere for ortho-substituted phenyl rings but lacks the rigidity of the bicyclic structure.

    Cyclopentane and Cyclohexane: Also used as bioisosteres but have different physicochemical properties compared to 2-oxabicyclo[2.1.1]hexanes.

Properties

CAS No.

2742652-25-9

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7BrO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9)

InChI Key

QLTWRCJYAFBUIW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)Br

Purity

95

Origin of Product

United States

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